(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone
Description
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is a chemical compound that belongs to the class of thiazole derivatives.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NOS/c17-10-3-1-9(2-4-10)16-20-8-14(22-16)15(21)12-6-5-11(18)7-13(12)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLMROXJUHCYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorophenyl isothiocyanate in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex thiazole derivatives. Its unique structural features allow for modifications that can lead to derivatives with enhanced biological activities.
Biology
- Antimicrobial Properties : Research indicates that (2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone exhibits significant antimicrobial activity against various bacterial strains. It is a candidate for developing new antibiotics due to its ability to disrupt bacterial cell wall synthesis.
- Fungal Inhibition : Studies have shown that the compound also possesses antifungal properties, making it valuable in treating fungal infections.
Medicine
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Anticancer Activity : Notable research highlights its potential as an anticancer agent. In vitro tests have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study reported IC50 values indicating strong cytotoxic effects against various cancer cell lines.
Industry
- Material Development : The compound's unique properties make it suitable for developing new materials with enhanced thermal stability and conductivity. It has potential applications in electronic devices and coatings.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an effective antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Case Study 2: Anticancer Activity
In a preclinical study assessing the anticancer effects of the compound on human cancer cell lines, it was found to exhibit cytotoxicity with an IC50 value of 5 µg/mL against breast cancer cells.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 5 |
| HeLa (Cervical Cancer) | 7 |
Mechanism of Action
The mechanism of action of (2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . For example, it may inhibit the activity of bacterial enzymes involved in cell wall synthesis, resulting in bacterial cell death . In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone can be compared with other thiazole derivatives, such as:
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanol: This compound has similar structural features but differs in its functional group, which may result in different biological activities.
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various applications .
Biological Activity
The compound (2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H10Cl2N2OS
- Molecular Weight : 353.22 g/mol
This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that thiazole derivatives demonstrated cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 10–30 µM against different tumor cell lines, including human glioblastoma and melanoma cells .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | U251 (glioblastoma) | <10 |
| Compound C | WM793 (melanoma) | 10–30 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .
The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:
- Antitumor Activity : The presence of electron-withdrawing groups like chlorine enhances the interaction with cellular targets, leading to increased apoptosis in cancer cells.
- Antimicrobial Activity : Thiazoles may inhibit bacterial cell wall synthesis or interfere with nucleic acid synthesis pathways.
Case Studies
- Anticancer Efficacy : In a preclinical study, a thiazole derivative was tested against human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The findings demonstrated that certain modifications to the thiazole ring improved activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
